2-Hexadecenal

Description

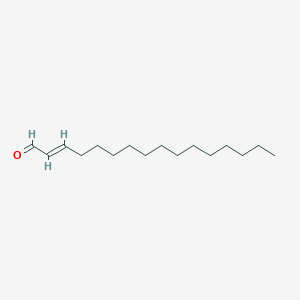

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-hexadec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFYXOVGVXZKT-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015907 | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-37-9, 27104-14-9, 22644-96-8 | |

| Record name | 2-Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXADECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Metabolism of E 2 Hexadecenal

Role of Sphingosine-1-Phosphate (S1P) Lyase in (E)-2-Hexadecenal Formation

The synthesis of (E)-2-hexadecenal is a pivotal event in the sphingolipid metabolic pathway, catalyzed by the enzyme Sphingosine-1-Phosphate (S1P) lyase. This enzyme is responsible for the terminal step in the degradation of sphingoid base phosphates. nih.govplos.org

S1P Lyase-Mediated Degradation of Sphingosine-1-Phosphate

Sphingosine-1-phosphate (S1P), a bioactive signaling lipid, is the primary substrate for S1P lyase. nih.govnih.gov This intracellular enzyme, located on the endoplasmic reticulum, catalyzes the cleavage of S1P. nih.govresearchgate.net This action represents the final step in the sphingolipid catabolic pathway, controlling the exit of intermediates from this metabolic cycle. nih.govresearchgate.net

Formation of (E)-2-Hexadecenal and Phosphoethanolamine

The enzymatic action of S1P lyase on Sphingosine-1-Phosphate results in the formation of two distinct products: (E)-2-hexadecenal and phosphoethanolamine. nih.govmdpi.com The enzyme specifically cleaves the carbon-carbon bond between C2 and C3 of the sphingoid base backbone of S1P. researchgate.netmdpi.com This reaction breaks down the C18 sphingosine (B13886) backbone into a C16 aldehyde and a C2 amino phosphate (B84403).

| Substrate | Enzyme | Products |

|---|---|---|

| Sphingosine-1-Phosphate (S1P) | S1P Lyase (SGPL1) | (E)-2-Hexadecenal and Phosphoethanolamine |

Further Metabolism of (E)-2-Hexadecenal

Following its formation, (E)-2-hexadecenal is quickly metabolized through a two-step process involving oxidation and activation. This pathway converts the aldehyde into a form suitable for entry into fatty acid metabolic cycles.

Oxidation to (2E)-Hexadecenoic Acid by Long-Chain Fatty Aldehyde Dehydrogenase (ALDH3A2/FALDH)

(E)-2-Hexadecenal is further processed by a microsomal enzyme known as long-chain fatty aldehyde dehydrogenase (FALDH), which is encoded by the ALDH3A2 gene. caymanchem.comnih.gov This enzyme catalyzes the oxidation of the aldehyde group on (E)-2-hexadecenal, converting it into a carboxylic acid. The product of this reaction is (2E)-hexadecenoic acid. caymanchem.comresearchgate.net This conversion is a critical detoxification step, as the accumulation of fatty aldehydes can be toxic to cells. nih.gov

Activation via Coupling to Coenzyme A

Before (2E)-hexadecenoic acid can be further utilized in metabolic processes such as beta-oxidation, it must be activated. This activation occurs through the coupling of the fatty acid to Coenzyme A (CoA). caymanchem.com This reaction, catalyzed by an acyl-CoA synthetase, forms a thioester bond between the carboxyl group of (2E)-hexadecenoic acid and the thiol group of Coenzyme A. wikipedia.org The resulting activated molecule is known as (2E)-hexadecenoyl-CoA. umaryland.edu This acyl-CoA derivative is then available for participation in various metabolic pathways, including fatty acid synthesis and degradation. wikipedia.org

| Substrate | Enzyme | Product |

|---|---|---|

| (E)-2-Hexadecenal | Long-Chain Fatty Aldehyde Dehydrogenase (ALDH3A2/FALDH) | (2E)-Hexadecenoic Acid |

| (2E)-Hexadecenoic Acid | Acyl-CoA Synthetase | (2E)-Hexadecenoyl-CoA |

Conversion to Glycerophospholipids

The metabolic fate of (E)-2-hexadecenal can involve its incorporation into the glycerophospholipid pool, a major class of lipids that form the backbone of cellular membranes. This conversion is not direct but proceeds through a series of enzymatic steps. Initially, (E)-2-hexadecenal is oxidized to its corresponding carboxylic acid, (2E)-hexadecenoic acid. caymanchem.com This oxidation is carried out by long-chain fatty aldehyde dehydrogenase. caymanchem.com Following this conversion, the resulting fatty acid is activated by being coupled to coenzyme A (CoA), forming (2E)-hexadecenoyl-CoA. This activated fatty acyl-CoA can then enter the biosynthetic pathways for glycerophospholipids, where it can be incorporated into the lipid structure. caymanchem.com

Formation of Protein Adducts and Glutathione (B108866) Conjugates

(E)-2-Hexadecenal is an α,β-unsaturated aldehyde, a class of molecules known for their electrophilic nature and high reactivity towards cellular nucleophiles. This reactivity facilitates the formation of covalent adducts with macromolecules such as proteins and the tripeptide glutathione (GSH). nih.govnih.gov Fatty aldehydes are recognized to be highly reactive with the amino groups present on proteins, suggesting that (E)-2-hexadecenal can covalently modify protein structure and function. nih.gov

While direct studies on the glutathione conjugation of (E)-2-hexadecenal are limited, the reaction mechanism can be inferred from similar, shorter-chain α,β-unsaturated aldehydes like (E)-2-hexenal. These compounds react with the thiol group of glutathione's cysteine residue in a process known as Michael addition. This detoxification reaction, which can occur both chemically and enzymatically, results in the formation of a glutathione S-conjugate. This process is a key cellular defense mechanism against the accumulation of reactive electrophiles.

The chemical structure of (E)-2-hexadecenal, featuring both a carbonyl group and a carbon-carbon double bond in conjugation, allows for two primary types of reactions with nucleophilic amino acid residues in proteins: Michael addition and Schiff base formation.

Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to nucleophilic attack by the side chains of amino acids such as cysteine (thiol group), histidine (imidazole group), and lysine (B10760008) (amino group). This 1,4-conjugate addition results in the formation of a stable covalent bond, known as a Michael adduct.

Schiff Base Formation: The carbonyl carbon of the aldehyde group can be attacked by primary amino groups, such as the ε-amino group of a lysine residue. This reaction initially forms an unstable carbinolamine, which then dehydrates to form a C=N double bond, known as a Schiff base or imine.

These modifications can alter the structure, charge, and function of the modified proteins, potentially leading to cellular dysfunction.

(E)-2-hexadecenal has been shown to react with multiple cellular nucleophiles, most notably DNA and proteins. nih.govnih.gov As a reactive electrophile, it does not exhibit absolute specificity and can interact with various nucleophilic sites within the cell. The primary targets include the exocyclic amino groups of DNA bases, particularly guanine (B1146940), and the nucleophilic side chains of amino acids within proteins, as previously described. nih.gov The antioxidant molecule glutathione, present at high concentrations in cells, also serves as a key nucleophile, scavenging reactive aldehydes through the formation of conjugates. The specific adducts formed in a cellular context depend on factors such as the local concentration of the aldehyde, the accessibility and nucleophilicity of the target sites, and the presence of enzymes that may catalyze these reactions.

Significant research has demonstrated that (E)-2-hexadecenal reacts readily with DNA, specifically with the deoxyguanosine (dG) base. caymanchem.comnih.govnih.govresearchgate.net The reaction mechanism is analogous to that of other α,β-unsaturated aldehydes like acrolein and crotonaldehyde. researchgate.net It involves an initial Michael addition of the exocyclic N²-amino group of guanine to the β-carbon of the aldehyde, followed by a cyclization reaction where the N1 of the guanine ring attacks the carbonyl carbon of the aldehyde. researchgate.net

This sequence of reactions results in the formation of structurally unusual and lipophilic cyclic 1,N²-propanodeoxyguanosine adducts. nih.govresearchgate.net Specifically, the reaction produces two diastereomeric products: 3-(2-deoxy-β-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-8R-hydroxy-6R-tridecylpyrimido[1,2-a]purine-10(3H)one and its 8S, 6S diastereomer. nih.govnih.govresearchgate.net These bulky adducts distort the DNA helix and can interfere with normal DNA replication and transcription.

| Reactant | Adduct Structure Name | Type of Adduct |

|---|---|---|

| Deoxyguanosine | 3-(2-deoxy-β-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-8R-hydroxy-6R-tridecylpyrimido[1,2-a]purine-10(3H)one (and its 8S, 6S diastereomer) | Cyclic 1,N²-propanodeoxyguanosine adduct |

The formation of covalent adducts on DNA bases is a primary mechanism by which chemical agents can induce mutations, a process known as mutagenesis. nih.gov The bulky, helix-distorting 1,N²-dG adducts formed by (E)-2-hexadecenal are considered to have potentially mutagenic consequences. nih.govnih.govresearchgate.net When a DNA polymerase encounters such a lesion during replication, it may misinterpret the modified base, leading to the insertion of an incorrect nucleotide opposite the adduct. nih.gov This can result in point mutations, such as base substitutions (e.g., G→T transversions), in the daughter DNA strand. epa.gov The specific mutational outcome, or "mutational signature," can depend on the exact structure of the adduct, the surrounding DNA sequence, and the type of DNA polymerase involved. nih.govnih.gov While the precise mutational signature for (E)-2-hexadecenal has not been fully elucidated, the formation of these aldehyde-derived DNA adducts is a significant event that can compromise genomic integrity. nih.govresearchgate.net

Non-Enzymatic Formation of (E)-2-Hexadecenal

While (E)-2-hexadecenal is a known enzymatic product of sphingosine-1-phosphate degradation, it can also be generated through non-enzymatic pathways involving the free-radical destruction of sphingolipids. nih.govnih.gov For instance, the action of γ-radiation or potent oxidants like hypochlorous acid (HOCl) on aqueous dispersions of lysosphingolipids has been shown to produce (E)-2-hexadecenal. nih.gov This process is initiated by the formation of nitrogen-centered radicals from the parent sphingolipid, which then undergo fragmentation through the cleavage of carbon-carbon bonds to yield the aldehyde. nih.gov This free-radical-mediated degradation of sphingolipids represents a non-enzymatic source of (E)-2-hexadecenal, particularly under conditions of oxidative stress. nih.gov Additionally, lipid peroxidation, a process of oxidative degradation of lipids, is a known source of various reactive aldehydes, suggesting another potential non-enzymatic route for the formation of compounds like (E)-2-hexadecenal. researchgate.netresearchgate.net

Free-Radical Destruction of Sphingolipids by Hypochlorous Acid

A significant non-enzymatic pathway for the generation of (E)-2-hexadecenal involves the free-radical-mediated destruction of sphingolipids, initiated by the potent oxidizing agent, hypochlorous acid (HOCl). nih.govla-press.orgresearchgate.net This process is characterized by the formation of nitrogen-centered radicals from the parent sphingolipid molecules. nih.gov

The reaction cascade proceeds through the fragmentation of these highly reactive radical intermediates. This fragmentation occurs via the cleavage of carbon-carbon (C-C) and oxygen-hydrogen (O-H) bonds within the sphingolipid structure, ultimately leading to the formation of (E)-2-hexadecenal. nih.govla-press.org

Research has demonstrated this pathway in aqueous dispersions of lysosphingolipids when exposed to hypochlorous acid. nih.govla-press.org Furthermore, studies on cell cultures, including transplantable rat glioma C6 cells and human embryonic kidney 293 cells, have shown the formation of (E)-2-hexadecenal when subjected to the stress of reactive chlorine species. nih.govla-press.org These findings confirm that the free-radical destruction of sphingolipids is a viable mechanism for the production of (E)-2-hexadecenal under conditions of oxidative and halogenative stress. nih.govla-press.orgresearchgate.net

| Molecule/Entity | Role in the Pathway |

| Sphingolipids | Precursor molecules that are targeted for destruction. |

| Hypochlorous Acid (HOCl) | The initiating oxidizing agent that leads to radical formation. |

| Nitrogen-Centered Radicals | Highly reactive intermediates formed from sphingolipids. |

| (E)-2-Hexadecenal | The final product of the fragmentation process. |

Role of Myeloperoxidase in Hypochlorous Acid Production

Hypochlorous acid (HOCl), the key initiator of the sphingolipid destruction described above, is primarily produced in the body by the heme enzyme myeloperoxidase (MPO). reactome.orgmdpi.comnih.govresearchgate.net MPO is abundantly found in the azurophilic granules of neutrophils, a type of white blood cell, and to a lesser extent in monocytes. nih.govnih.gov It plays a critical role in the innate immune system's defense against pathogens. nih.govresearchgate.net

The enzyme catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid. reactome.orgmdpi.com This process is a central part of the neutrophil's "respiratory burst," an event characterized by a rapid increase in oxygen consumption to produce antimicrobial agents. nih.gov Myeloperoxidase is uniquely capable among human enzymes of oxidizing chloride ions to produce HOCl at physiological concentrations. nih.govresearchgate.netpnas.org

Cellular and Molecular Mechanisms of E 2 Hexadecenal Action

Induction of Cytoskeletal Reorganization

One of the prominent effects of (E)-2-hexadecenal is the induction of profound changes in the cellular cytoskeleton, leading to alterations in cell shape and adhesion nih.govresearchgate.net.

Treatment of various cell lines with (E)-2-hexadecenal leads to a notable alteration of the cellular cytoskeletal organization nih.gov. This reorganization of the cytoskeleton manifests as cell rounding and subsequent detachment from the substratum nih.govcaymanchem.comnih.gov. This effect has been observed in multiple human and murine cell types, including Human Embryonic Kidney 293T (HEK293T), mouse embryonic fibroblast (NIH3T3), and human cervical cancer (HeLa) cells nih.govnih.gov. The process of cell rounding is an active one, often driven by actomyosin-dependent cortical remodeling, which facilitates the loss of adhesion to the substrate nih.govnih.gov. The changes induced by (E)-2-hexadecenal are part of a pathway that ultimately leads to programmed cell death nih.gov.

Programmed Cell Death Pathways

(E)-2-Hexadecenal is a potent inducer of programmed cell death, primarily through the apoptotic pathway. This process is mediated by a specific, well-defined signaling cascade involving the c-Jun N-terminal kinase (JNK) nih.govbioscience.co.uk.

Exposure to (E)-2-hexadecenal has been demonstrated to cause eventual cell death by apoptosis in several cell types nih.govcaymanchem.com. Studies have confirmed this apoptotic induction in HEK293T, NIH3T3, and HeLa cells following treatment with the compound nih.govnih.gov. The apoptotic process is initiated after the cells undergo rounding and detachment nih.gov. Evidence for apoptosis includes positive Annexin V labeling and the cleavage of Poly (ADP-ribose) polymerase (PARP), which indicates the activation of caspase-3 nih.govresearchgate.net.

| Cell Line | Evidence of Apoptosis | Source |

|---|---|---|

| NIH3T3 | Annexin V Labeling | nih.gov |

| HeLa | Annexin V Labeling, PARP Cleavage | nih.govresearchgate.net |

| HEK293T | Annexin V Labeling, PARP Cleavage | nih.govresearchgate.net |

The apoptotic effects of (E)-2-hexadecenal are mediated through a JNK-dependent mechanism nih.govnih.gov. Activation of the JNK signaling pathway by (E)-2-hexadecenal leads to the modulation of several downstream targets crucial for the execution of apoptosis nih.govresearchgate.net. Research has shown that treatment with (E)-2-hexadecenal results in the phosphorylation of the JNK substrate c-Jun nih.gov. Furthermore, it triggers the activation and translocation of pro-apoptotic proteins from the Bcl-2 family. Specifically, this includes the activation of Bax, the cleavage of Bid, and an increased translocation of Bim to the mitochondria, which in turn leads to the release of cytochrome c from the mitochondria into the cytosol nih.gov.

| Downstream Target | Effect | Source |

|---|---|---|

| c-Jun | Phosphorylation | nih.gov |

| Bax | Activation and Translocation to Mitochondria | nih.gov |

| Bid | Cleavage | nih.gov |

| Bim | Increased Translocation to Mitochondria | nih.gov |

| Cytochrome c | Release from Mitochondria | nih.gov |

The activation of JNK by (E)-2-hexadecenal is not direct but occurs through a hierarchical phosphorylation cascade typical of mitogen-activated protein kinase (MAPK) pathways nih.govmdpi.com. The upstream kinases Mixed Lineage Kinase 3 (MLK3), a MAP3K, and the MAP kinase kinases MKK4 and MKK7 have been identified as essential mediators in this process nih.govmdpi.com. (E)-2-hexadecenal stimulates a signaling pathway that involves MLK3, which in turn phosphorylates and activates MKK4 and MKK7 nih.govnih.gov. These dual-specificity kinases then directly phosphorylate and activate JNK, leading to the downstream effects on apoptosis and cytoskeletal reorganization nih.govfrontiersin.org. Inhibition of MLK3 has been shown to prevent the activation of JNK in response to (E)-2-hexadecenal nih.gov.

The generation of reactive oxygen species (ROS) appears to be a critical upstream event in the activation of the JNK pathway by (E)-2-hexadecenal nih.gov. ROS can act as signaling molecules that promote the activation of JNK nih.govmdpi.com. Studies have demonstrated that the antioxidant N-acetylcysteine can prevent the JNK activation induced by (E)-2-hexadecenal nih.govnih.govresearchgate.net. This suggests that the cellular effects of (E)-2-hexadecenal are initiated through oxidant stress-dependent MAP kinase cell signaling nih.govnih.gov. The entire cascade, from cytoskeletal changes to apoptosis, can be abrogated by inhibiting JNK, highlighting its central role in mediating the effects of (E)-2-hexadecenal nih.govnih.gov.

Modulation of Apoptotic Markers (e.g., Cytochrome c release, Bax activation, Bid cleavage, Bim translocation)

(E)-2-Hexadecenal has been demonstrated to induce apoptosis through the modulation of several key apoptotic markers. nih.govcaymanchem.com This process involves the activation of downstream targets of the JNK signaling pathway. nih.govnih.gov

One of the critical events initiated by (E)-2-Hexadecenal is the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net This release is a pivotal step in the intrinsic apoptotic pathway. Furthermore, (E)-2-Hexadecenal treatment leads to the activation of Bax , a pro-apoptotic member of the Bcl-2 family. nih.govresearchgate.net This activation is characterized by a conformational change and translocation of Bax to the mitochondrial membrane.

The compound also induces the cleavage of Bid , another pro-apoptotic Bcl-2 family member, into its truncated form, tBid. nih.govresearchgate.net tBid can then directly activate Bax. Additionally, (E)-2-Hexadecenal promotes the increased translocation of Bim , a BH3-only protein, to the mitochondria. nih.govresearchgate.net The accumulation of Bim at the mitochondria contributes to the activation of Bax and the subsequent apoptotic cascade. researchgate.net

| Apoptotic Marker | Effect of (E)-2-Hexadecenal | Cellular Location |

|---|---|---|

| Cytochrome c | Release from mitochondria | Cytosol |

| Bax | Activation and translocation | Mitochondria |

| Bid | Cleavage to tBid | - |

| Bim | Increased translocation | Mitochondria |

Relationship between ROS Production and Apoptosis in Polymorphonuclear Leukocytes

In human polymorphonuclear leukocytes (PMNLs), (E)-2-hexadecenal has been shown to induce both the production of reactive oxygen species (ROS) and apoptosis. uma.esnih.govresearchgate.net At submicromolar concentrations, the compound leads to an increase in ROS production. nih.govresearchgate.net However, at higher concentrations, it triggers apoptosis, which is correlated with a decrease in ROS production, a significant rise in intracellular free Ca2+, and a decline in mitochondrial potential. nih.govresearchgate.net

This dual effect suggests a complex relationship where low levels of (E)-2-hexadecenal prime the cells for an oxidative burst, while higher concentrations push the cells toward programmed cell death. The induction of apoptosis at these higher concentrations is linked to modifications in signal transduction pathways that influence ROS production. nih.gov

Modulation of Signal Transduction Pathways

Activation of the JNK Pathway

A central mechanism of (E)-2-hexadecenal's action is the robust activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov This activation is a critical mediator of the cytoskeletal reorganization and apoptosis induced by the compound. nih.govcaymanchem.comnih.gov The activation of JNK is observed shortly after treatment with (E)-2-hexadecenal. nih.gov The signaling cascade leading to JNK activation involves the upstream phosphorylation of MKK4 and MKK7, which are in turn activated by Mixed Lineage Kinase 3 (MLK3). nih.gov

Absence of Effects on ERK, AKT, and p38 Pathways

Notably, the pro-apoptotic effects of (E)-2-hexadecenal appear to be specific to the JNK pathway. Studies have shown that (E)-2-hexadecenal does not affect the activation of other major signaling pathways, including the extracellular signal-regulated kinase (ERK), protein kinase B (AKT), and p38 mitogen-activated protein kinase (p38) pathways. nih.govnih.gov This specificity highlights the targeted nature of (E)-2-hexadecenal's molecular action.

| Signaling Pathway | Effect of (E)-2-Hexadecenal |

|---|---|

| JNK | Activation |

| ERK | No effect |

| AKT | No effect |

| p38 | No effect |

Role in Signal Transduction Modifications in Polymorphonuclear Leukocytes

In PMNLs, (E)-2-hexadecenal modifies signal transduction pathways, leading to an elevation of NADPH oxidase, myeloperoxidase (MPO), and JNK-MAPK contributions to ROS production at submicromolar concentrations. uma.esnih.govresearchgate.net This modulation of signaling pathways is a key factor in the compound's ability to enhance the oxidative burst in these immune cells. nih.gov

Impact on NADPH Oxidase and Myeloperoxidase Contributions to ROS Production

(E)-2-Hexadecenal directly influences the enzymatic sources of ROS in PMNLs. Research has demonstrated that the compound elevates the contributions of both NADPH oxidase and myeloperoxidase (MPO) to the production of reactive oxygen species. uma.esnih.govresearchgate.net NADPH oxidase is a primary enzyme responsible for the respiratory burst in neutrophils, generating superoxide anions. MPO, a key enzyme in azurophilic granules, utilizes hydrogen peroxide to produce hypochlorous acid, a potent antimicrobial agent. The enhanced contribution of these enzymes underlies the increased ROS production observed at lower concentrations of (E)-2-hexadecenal.

Influence on Intracellular Ca2+ Levels

Information regarding the direct influence of (E)-2-Hexadecenal on intracellular Ca2+ levels is not available in the reviewed scientific literature.

Interaction with Biomolecules

(E)-2-Hexadecenal is a reactive α,β-unsaturated aldehyde that can interact with various biomolecules, leading to significant cellular effects. Its reactivity stems from the electrophilic nature of the carbon-carbon double bond and the carbonyl group, making it susceptible to nucleophilic attack from amino acid residues in proteins.

Formation of Adducts with Proteins (e.g., Histidine, BSA)

(E)-2-Hexadecenal readily forms covalent adducts with proteins. As an α,β-unsaturated aldehyde, it can react with nucleophilic amino acid residues such as histidine, cysteine, and lysine (B10760008) through a process known as Michael addition researchgate.net. This covalent modification can alter the structure and function of the target proteins.

Research has demonstrated the formation of adducts between (E)-2-hexadecenal and Bovine Serum Albumin (BSA), as well as with proteins in HepG2 cell lysates. In these studies, four distinct protein adducts were identified: 3-His-HD (a histidine adduct), 2EHD-Lys (a lysine adduct), 3-Trp-HD (a tryptophan adduct), and 3-Cys-HD (a cysteine adduct). Notably, the histidine adduct (3-His-HD) was found to be the most abundant in both BSA and cell lysates, indicating a high reactivity of (E)-2-hexadecenal towards histidine residues researchgate.net. The imidazole ring of histidine is a key nucleophile in many enzymatic reactions and its modification can have significant biological consequences nih.govnih.gov. The formation of these adducts highlights a significant mechanism through which (E)-2-hexadecenal can exert its biological effects researchgate.net.

| Adduct Type | Amino Acid Residue | Relative Abundance in BSA (vs. Internal Standard) | Relative Abundance in HepG2 Cell Lysate (vs. Internal Standard) |

|---|---|---|---|

| 3-His-HD | Histidine | Highest Signal Intensity | Highest Signal Intensity |

| 2EHD-Lys | Lysine | Lower than 3-His-HD | ~4-fold higher than in BSA |

| 3-Trp-HD | Tryptophan | Lower than 3-His-HD | ~2-fold higher than in BSA |

| 3-Cys-HD | Cysteine | Lower than 3-His-HD | ~5-fold higher than in BSA |

This table summarizes the relative abundance of different (E)-2-hexadecenal protein adducts found in Bovine Serum Albumin (BSA) and HepG2 cell lysates, based on signal intensity from LC-MS/MS analysis. The histidine adduct showed the highest intensity in both samples. researchgate.net

Effects on Histone Deacetylase (HDAC) Activity

(E)-2-Hexadecenal has been identified as a direct inhibitor of Histone Deacetylase (HDAC) activity. Specifically, studies have shown that exogenously added (E)-2-hexadecenal can inhibit the activity of class I HDACs, namely HDAC1 and HDAC2, in nuclear preparations from lung epithelial cells. This inhibitory effect was observed in a dose-dependent manner. The mechanism of inhibition involves the formation of covalent adducts with the HDAC1 enzyme itself. Mass spectrometry analysis revealed that (E)-2-hexadecenal forms adducts with several amino acid residues on HDAC1, with the predominant adducts being formed with lysine residues. This direct interaction and subsequent inhibition of HDAC activity represent a crucial mechanism by which (E)-2-hexadecenal can modulate chromatin structure and gene expression.

Stimulation of H3 and H4 Histone Acetylation

A direct consequence of HDAC inhibition by (E)-2-hexadecenal is the increase in histone acetylation. Histone acetylation is a key epigenetic modification associated with a more relaxed chromatin structure, which generally allows for greater access of transcription factors to DNA, leading to increased gene transcription wikipedia.org.

Research has demonstrated that incubating nuclear fractions of lung epithelial cells with (E)-2-hexadecenal leads to a dose-dependent increase in the acetylation of histone H3 at lysine 9 (H3K9) and histone H4 at lysine 8 (H4K8). This effect is consistent with its role as an HDAC inhibitor. By preventing the removal of acetyl groups from histones, (E)-2-hexadecenal promotes a state of hyperacetylation, thereby influencing chromatin remodeling and the regulation of gene expression. In contrast, the saturated aldehyde hexadecanal showed significantly less stimulation of histone acetylation at similar concentrations.

| Compound | Concentration (µM) | Effect on H3K9 Acetylation | Effect on H4K8 Acetylation |

|---|---|---|---|

| (E)-2-Hexadecenal | 0.1 | Increase | Increase |

| 1.0 | Stronger Increase | Stronger Increase | |

| 10.0 | Strongest Increase | Strongest Increase | |

| Hexadecanal | 0.1 | Less Stimulation | Less Stimulation |

| 1.0 | Less Stimulation | Less Stimulation |

This table shows the dose-dependent effect of (E)-2-Hexadecenal on the acetylation of specific lysine residues on histone H3 and H4 in lung epithelial cell nuclear fractions, as compared to hexadecanal.

Physiological and Pathophysiological Roles of E 2 Hexadecenal

Involvement in Sphingolipid Signaling

(E)-2-Hexadecenal is a direct product of the irreversible cleavage of sphingosine-1-phosphate (S1P), a key bioactive signaling lipid, catalyzed by the enzyme sphingosine-1-phosphate lyase (SPL) caymanchem.combiomol.comresearchgate.netlipidmaps.orgnih.govebi.ac.uknih.govnih.govresearchgate.net. This enzymatic step represents the final and irreversible point in the degradation of sphingolipids nih.gov. While S1P is well-established for its diverse signaling functions mediated through G protein-coupled receptors and as an intracellular second messenger, the biological activities and physiological functions of the downstream SPL products, including (E)-2-hexadecenal, are less comprehensively understood researchgate.netnih.govnih.gov.

Research exploring the biological activities of (E)-2-hexadecenal in human and murine cell lines has demonstrated its capacity to induce cytoskeletal reorganization, leading to cell rounding and detachment, and ultimately triggering apoptotic cell death caymanchem.combiomol.comresearchgate.netlipidmaps.orgnih.govnih.govnih.gov. These effects are mediated through the activation of a signaling pathway involving MLK3, MKK4/7, and JNK nih.govnih.govmedchemexpress.com. This finding suggests that (E)-2-hexadecenal is not merely an inert degradation product but can actively participate in cellular processes, potentially representing a novel aspect of sphingolipid signaling researchgate.netnih.gov. The activation of downstream JNK targets, such as c-Jun phosphorylation, cytochrome c release, Bax activation, Bid cleavage, and Bim translocation to mitochondria, further underscores its role in initiating apoptosis nih.govmedchemexpress.com.

Beyond its direct effects on cell structure and viability, (E)-2-hexadecenal is a reactive aldehyde capable of forming adducts with cellular macromolecules ebi.ac.uknih.gov. Studies have shown it reacts with deoxyguanosine and DNA, forming aldehyde-derived DNA adducts caymanchem.combiomol.comlipidmaps.org. Furthermore, it forms conjugates with glutathione (B108866) (GSH) and covalent adducts with proteins through nucleophilic attack at its double bond or carbonyl carbon ebi.ac.uknih.govresearchgate.net. The Michael adduct formed with L-histidine has been identified as a particularly prominent protein adduct researchgate.net. These interactions with vital cellular components highlight the potential for (E)-2-hexadecenal to influence cellular function and integrity.

Contributions to Immunological Disorders

Defects or inhibition of the enzymes involved in the metabolism of sphingoid base phosphates, namely S1P lyase (S1PL) and fatty aldehyde dehydrogenase (FALDH), have been linked to severe immunological disorders ebi.ac.ukresearchgate.netresearchgate.net. S1P is a critical regulator of immune cell trafficking, and its levels are tightly controlled by S1P lyase-mediated degradation nih.govwikipedia.org. While the broader implications of altered S1P metabolism in immunological function are recognized, the specific contributions of the accumulation or altered metabolism of (E)-2-hexadecenal to the pathogenesis of diverse immunological disorders require further detailed investigation. The primary association highlighted in the literature often stems from the context of S1P lyase deficiency, which impacts both S1P levels and the production of (E)-2-hexadecenal.

Link to Defects in S1P Lyase or Fatty Aldehyde Dehydrogenase (FALDH)

(E)-2-Hexadecenal is positioned metabolically between S1P lyase and fatty aldehyde dehydrogenase (FALDH). S1P lyase catalyzes the formation of (E)-2-hexadecenal from S1P caymanchem.combiomol.comresearchgate.netlipidmaps.orgnih.govebi.ac.uknih.govnih.govresearchgate.net. Subsequently, FALDH, encoded by the ALDH3A2 gene, is primarily responsible for the oxidation of (E)-2-hexadecenal to (2E)-hexadecenoic acid caymanchem.combiomol.comlipidmaps.orgebi.ac.ukresearchgate.nethmdb.ca. Impaired function or deficiency of either S1P lyase or FALDH disrupts the normal metabolic flow of sphingolipids and fatty aldehydes.

Defects in S1P lyase are associated with severe immunological disorders ebi.ac.ukresearchgate.netresearchgate.net. This is largely attributed to the resulting accumulation of S1P, which plays a crucial role in regulating immune cell migration and lymphocyte egress from lymphoid organs. While the accumulation of (E)-2-hexadecenal also occurs in S1P lyase deficiency, its specific contribution to the immunological phenotype in this context is an area of ongoing research.

Deficiency in FALDH, on the other hand, leads to the accumulation of its substrates, including (E)-2-hexadecenal mdpi.comnih.govnih.gov. This impaired fatty aldehyde metabolism is directly linked to Sjögren-Larsson syndrome mdpi.comnih.govnih.govnih.govmedchemexpress.com. Therefore, defects in these enzymes lead to altered levels and metabolism of (E)-2-hexadecenal, contributing to the biochemical basis of these disorders ebi.ac.uknih.govresearchgate.netresearchgate.netmdpi.comnih.govnih.gov.

Association with Sjögren-Larsson Syndrome (SLS)

Sjögren-Larsson syndrome (SLS) is a rare autosomal recessive neurocutaneous disorder caused by inactivating mutations in the ALDH3A2 gene, which encodes fatty aldehyde dehydrogenase (FALDH) mdpi.comnih.govnih.govnih.govmedchemexpress.com. FALDH is a crucial enzyme responsible for the oxidation of long-chain aliphatic aldehydes to their corresponding fatty acids hmdb.camdpi.comnih.govnih.gov. In SLS, the deficient activity of FALDH leads to a systemic accumulation of fatty aldehydes and fatty alcohols nih.gov. (E)-2-Hexadecenal is one of the key long-chain fatty aldehydes that serves as a substrate for FALDH hmdb.camdpi.comnih.govnih.gov.

Pathogenesis Linked to Accumulation of (E)-2-Hexadecenal

The accumulation of (E)-2-hexadecenal is considered a significant factor in the pathogenesis of SLS mdpi.comnih.gov. Due to deficient FALDH activity, the normal oxidative metabolism of (E)-2-hexadecenal is impaired, leading to its elevated levels in tissues mdpi.comnih.gov.

The accumulated (E)-2-hexadecenal can exert cytotoxic effects. It has been shown to induce apoptosis in cultured cells via a JNK-mediated pathway mdpi.com. Furthermore, it can covalently modify proteins, including the pro-apoptotic protein Bax ebi.ac.ukmdpi.com. The increased apoptosis potentially resulting from the accumulation of (E)-2-hexadecenal may contribute to some of the characteristic pathological features observed in SLS, such as the thinning of retinal layers and myelin deficiency mdpi.com.

Additionally, under conditions of FALDH deficiency, the accumulated trans-2-hexadecenal can inhibit other enzymes, such as ABHD5, which is involved in acylceramide production nih.gov. Reduced acylceramide levels can impair the skin barrier function, contributing to the ichthyosis observed in SLS patients nih.gov. The ability of (E)-2-hexadecenal to form adducts with cellular macromolecules like proteins and nucleic acids, coupled with the impaired detoxification mechanisms in FALDH deficiency, further underscores its potential role in cellular dysfunction and the development of SLS symptoms nih.govresearchgate.netnih.gov.

Impaired Fatty Aldehyde Metabolism in SLS

Impaired fatty aldehyde metabolism is the fundamental biochemical defect in Sjögren-Larsson syndrome nih.govresearchgate.netresearchgate.netmdpi.comnih.govnih.govnih.gov. The deficiency in FALDH activity directly leads to the accumulation of various long-chain fatty aldehydes, with (E)-2-hexadecenal being a prominent example derived from sphingolipid degradation mdpi.comnih.govnih.gov. FALDH is essential for converting these potentially toxic aldehydes into less reactive fatty acids hmdb.camdpi.comnih.govnih.gov. The failure of this metabolic pathway results in the elevated tissue concentrations of fatty aldehydes that are central to the biochemical abnormalities and clinical manifestations of SLS mdpi.comnih.gov.

Role in Metabolic Disturbances

Emerging research suggests a role for (E)-2-hexadecenal in metabolic disturbances. As a lipid aldehyde, (E)-2-hexadecenal belongs to a class of reactive molecules known to interfere with various cellular processes, including those related to insulin (B600854) sensitivity squarespace.com.

A study investigating the effects of (E)-2-hexadecenal on skeletal muscle metabolism examined its impact on fatty acid oxidation and the conversion of glucose into glycogen (B147801) squarespace.com. The findings indicated that (E)-2-hexadecenal influenced both processes. Specifically, exposure to (E)-2-hexadecenal led to an increase in the efficiency of both fatty acid oxidation and glycogen synthesis squarespace.com. Conversely, it resulted in a decrease in the expression of the IL6 gene squarespace.com. The study reported that a concentration of 5 µmol of (E)-2-hexadecenal caused a 28% reduction in fatty acid oxidation efficiency and an 80% increase in IL6 gene expression squarespace.com. These results suggest that elevated levels of (E)-2-hexadecenal may contribute to metabolic dysfunction by altering key pathways involved in energy metabolism in skeletal muscle cells squarespace.com.

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs:

| Compound Name | PubChem CID |

| (E)-2-Hexadecenal | 5280541 |

| Sphingosine-1-phosphate (S1P) | 5283560 |

| (2E)-Hexadecenoic acid | 643792 |

| Phosphoethanolamine | 840 |

| Hexadecanal | 984 |

| Dihydrosphingosine (Sphinganine) | 644160 |

| Sphingosine (B13886) | 5281073 |

| Ceramide | 9968 |

Data from the study on metabolic disturbances can be summarized in the following table:

| (E)-2-Hexadecenal Concentration | Effect on Fatty Acid Oxidation Efficiency | Effect on IL6 Gene Expression |

| 5 µmol | 28% less efficient | 80% increase |

Effects on Fatty Acid Oxidation Efficiency in Skeletal Muscle Cells

Research findings specifically addressing the effects of (E)-2-hexadecenal on fatty acid oxidation efficiency in skeletal muscle cells were not available in the provided search results.

Influence on Glycogen Synthesis

Information regarding the direct influence of (E)-2-hexadecenal on glycogen synthesis was not identified in the reviewed sources.

Regulation of Interleukin-6 (IL-6) Gene Expression

Specific data on the regulation of Interleukin-6 (IL-6) gene expression by (E)-2-hexadecenal was not found in the consulted literature.

Implications for Type II Diabetes Development

Direct implications of (E)-2-hexadecenal for the development of Type II Diabetes were not detailed in the provided search results.

Potential Role in Carcinogenesis through DNA Lesions

(E)-2-Hexadecenal has demonstrated the ability to react with deoxyguanosine and DNA, leading to the formation of aldehyde-derived DNA adducts. lipidmaps.org The formation of DNA adducts is a type of DNA damage that can interfere with DNA replication and transcription, potentially contributing to mutagenesis and the initiation or progression of carcinogenesis. lipidmaps.org This reactivity suggests a potential role for (E)-2-hexadecenal in the development of DNA lesions, which are considered key events in the process of carcinogenesis. lipidmaps.org

Other Biological Activities

Beyond its potential to form DNA adducts, (E)-2-hexadecenal has been associated with other biological activities. As a component of coriander essential oil, it contributes to the general properties observed for this oil, which include antioxidant, antibacterial, and antifungal activities. lipidmaps.orguni.lunih.govmitoproteome.org

Potential Signaling Functions in Plants and Algae

Research indicates that (E)-2-hexadecenal may act as a signaling molecule in plants and algae. Studies suggest it can trigger calcium transients from intracellular stores. researchgate.netnih.gov This ability to influence intracellular calcium levels points towards a role in mediating cellular responses. While the specific signaling pathways and downstream effects in plants and algae are still under investigation, the induction of calcium transients is a known mechanism involved in various cellular processes, including stress responses and developmental signals.

Some studies on related aldehydes, such as (E)-2-hexenal (a shorter-chain aldehyde), have shown involvement in plant defense signaling pathways, particularly in the context of jasmonic acid signaling and interactions with pathogens like Pseudomonas syringae. nih.govfrontiersin.org While (E)-2-hexadecenal is a longer chain aldehyde, these findings on related compounds suggest a broader potential for alpha-beta unsaturated aldehydes to participate in plant signaling networks.

Role in Cell Death and Autophagy in Plants and Algae

(E)-2-Hexadecenal has been implicated in inducing cell death and autophagy in plants and algae. researchgate.netnih.gov Autophagy is a crucial cellular process involving the degradation and recycling of damaged organelles and macromolecules, essential for cellular homeostasis and adaptation to stress conditions, including nutrient limitation, oxidative stress, and pathogen infection. frontiersin.orgnih.gov

The induction of cell death by (E)-2-hexadecenal suggests a potential role in regulating programmed cell death pathways in these organisms. While the precise mechanisms by which (E)-2-hexadecenal triggers cell death and autophagy in plants and algae are still being elucidated, its ability to induce these processes highlights its significance in cellular stress responses and potentially in developmental processes.

Contribution to Bacterial Films and Waxes

(E)-2-Hexadecenal is known to contribute to the formation of bacterial films and waxes. researchgate.netnih.gov Bacterial waxes, often composed of wax esters (esters of fatty acids and long-chain alcohols), serve various functions for bacteria, including energy storage and providing a hydrophobic barrier. nih.gov

While the exact role of (E)-2-hexadecenal in the complex structures of bacterial films and waxes requires further detailed investigation, its presence suggests it may serve as a component or an intermediate in the synthesis of these extracellular matrices. The formation of bacterial films (biofilms) is a critical aspect of bacterial life, contributing to adhesion, protection, and community interactions.

Ecological and Inter Species Interactions

Function as Pheromones in Insects

Chemical signals, known as pheromones, play a crucial role in the communication systems of many insect species, influencing behaviors such as aggregation, alarm, and reproduction. (E)-2-hexadecenal and related hexadecenal structures have been identified as components within these intricate communication systems. Pheromones are often species-specific and can be composed of blends of multiple chemical compounds in precise ratios to elicit the appropriate behavioral response. researchgate.net

Role in Entomology and Pest Control

The understanding and utilization of insect pheromones, including compounds like (E)-2-hexadecenal, is a significant area within entomology and has practical applications in pest control. researchgate.net Pheromones are employed in integrated pest management (IPM) strategies for purposes such as monitoring pest populations, mass trapping, and mating disruption, offering species-specific and environmentally benign alternatives or supplements to conventional insecticides. Their effectiveness stems from their ability to specifically target pest species with minimal impact on non-target organisms and the environment.

Identification as Pheromone Components in Specific Insect Species

While (E)-2-hexadecenal has been discussed in the context of insect pheromones, specific structural variations are noted in different species. For instance, in the Moroccan locust, Dociostaurus maroccanus (Orthoptera: Acrididae), (R,R)-(E)-3,7,11,15-tetramethyl hexadec-2-enal (B1329891) has been identified as a pheromone component. researchgate.net This highlights that while a hexadec-2-enal structure is present, the specific isomer and methylation pattern are crucial for its function in this species.

Research on other insect species mentioned, such as Bombyx mori (Lepidoptera: Bombycidae), Manduca sexta (Lepidoptera: Sphingidae), Plutella xylostella (Lepidoptera: Plutellidae), and Helicoverpa armigera (Lepidoptera: Noctuidae), primarily identifies different compounds as their key pheromone components based on the available search results. For Bombyx mori, bombykol (B110295) and bombykal (B13413) are the main pheromones. Manduca sexta utilizes bombykal and other related hexadecadienals. The diamondback moth, Plutella xylostella, uses (Z)-11-hexadecenal and (Z)-11-hexadecenyl acetate (B1210297) as major sex pheromone components. Helicoverpa armigera pheromones include (Z)-9-hexadecenal and (Z)-11-hexadecenal. These findings indicate that while hexadecenal structures are common in insect pheromones, the position and configuration of double bonds and the presence of substituents are critical determinants of species specificity.

Specificity and Blends in Pheromone Communication

The specificity of pheromone communication in insects often relies on precise blends of multiple chemical components rather than a single compound. researchgate.net The ratio of different components within a pheromone blend is crucial for eliciting the correct behavioral response in conspecifics and maintaining reproductive isolation between closely related species. researchgate.net This complexity in pheromone composition underscores the sophisticated nature of chemical communication in insects.

Influence of Environmental Volatiles on Pheromone Perception

The perception of insect pheromones can be influenced by the presence of other volatile organic compounds in the environment, particularly those emitted by host plants. These environmental volatiles can sometimes enhance or reduce the response of insects to their sex pheromones, thereby modulating their behavior. For example, certain plant-produced green leaf volatiles, such as (E)-2-hexenal (a C6 aldehyde), have been shown to modify the firing activity of neurons sensitive to pheromones in moths. This interaction between plant and insect volatiles adds another layer of complexity to chemical communication in ecological settings.

Plant Volatile Emissions

Plants release a diverse array of volatile organic compounds (VOCs) into the atmosphere, and these emissions can be influenced by various factors, including environmental stress. These plant volatiles serve multiple ecological functions, such as attracting pollinators or natural enemies of herbivores, and signaling to other plants.

Detection as Volatile Organic Compounds (VOCs)

(E)-2-hexadecenal has been identified as a volatile organic compound in different matrices. It is present in the headspace volatiles of fresh cilantro leaves, among other carbonyl compounds and alcohols. doi.org In fresh cilantro, (E)-2-hexadecenal is one of the notable volatile contributors. doi.org It has also been detected in the volatile profiles of certain pig breeds, such as Ningxiang pig and Duroc, although its presence and levels can vary between breeds. mdpi.com The compound is also listed in the Plant-Associated Volatile Organic Compound (VOC) Database, indicating its occurrence in plant-associated contexts. psu.edu While some aldehydes like (E)-2-decenal, (E)-2-octenal, and (E)-2-hexenal are known as defense pheromones in stink bugs, the search results did not directly link (E)-2-hexadecenal to this specific role in the provided context. frontiersin.org

Potential as Freshness Indicators in Minimally Processed Foods

Research suggests that (E)-2-hexadecenal holds potential as an indicator of freshness in minimally processed foods. In minimally processed cilantro leaves, (E)-2-hexadecenal, along with other compounds like (E)-2-undecenal and (E)-2-tetradecenal, clustered with fresh samples in principal component analysis of headspace volatiles. doi.orgnih.govresearchgate.net This clustering indicates that the presence and levels of (E)-2-hexadecenal are more characteristic of fresh cilantro leaves compared to stored or spoiled samples. Maintaining the levels of such aroma components is considered key to preserving freshness in minimally processed cilantro leaves. doi.org

Presence in Microorganisms

Production by Specific Microbial Strains (e.g., Zymomonas mobilis DSM 424)

(E)-2-hexadecenal is produced by specific microbial strains. Notably, the bacterium Zymomonas mobilis DSM 424 has been identified as a producer of (E)-2-hexadecenal. nih.govnih.govresearchgate.netmdpi.com In studies evaluating the leavening performances and volatile compound development of different Z. mobilis strains in yeast-free doughs, DSM 424 specifically produced (E)-2-hexadecenal. nih.govnih.govresearchgate.netmdpi.com This indicates a strain-specific metabolic capability for the synthesis of this compound within the Z. mobilis species.

Analytical and Research Methodologies for E 2 Hexadecenal

Synthesis and Derivatization Strategies for Research Applications

Research involving (E)-2-hexadecenal necessitates reliable methods for its synthesis and subsequent derivatization to facilitate detection and quantification using advanced analytical techniques.

Chemical Synthesis of (E)-2-Hexadecenal

Chemical synthesis is a key approach to obtain (E)-2-hexadecenal for research applications. One described synthesis route involves a sequence of reactions starting from myristaldehyde. This sequence includes olefination of myristaldehyde with triethyl phosphonoacetate in the presence of potassium carbonate in aqueous 2-propanol. This step is followed by the reduction of the resulting α,β-unsaturated ester with alane, and finally, oxidation of the generated alcohol using pyridinium (B92312) chlorochromate. The structure and purity of the synthesized product can be characterized using techniques such as 1H- and 13C-NMR spectroscopy and high-resolution mass spectrometry. nih.gov

Derivatization for Enhanced Detection and Quantification

(E)-2-Hexadecenal, as a long-chain aldehyde, presents challenges for direct detection and quantification using standard methods like electrospray ionization (ESI) for mass spectrometry or fluorescence detection due to poor ionization efficiency and an insufficient number of corresponding double bonds for fluorescence. ebi.ac.uknih.gov Chemical derivatization is therefore employed to transform (E)-2-hexadecenal into analogues that are more amenable to these detection methods, enhancing both ionization efficiency and selectivity. ebi.ac.ukspringernature.com Hydrazine compounds are commonly used derivatization reagents for fatty aldehydes. springernature.comnih.gov

2-Diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) has been investigated as a derivatization reagent for (E)-2-hexadecenal. ebi.ac.uknih.gov DAIH effectively transforms the aldehyde into an analogue that is both ionisable for mass spectrometry and fluorescent for quantitative analysis. ebi.ac.uknih.gov Optimized conditions using DAIH derivatization coupled with liquid chromatography (LC) have demonstrated notable limits of detection (LOD). For LC-MS/MS, an LOD of 1 fmol per sample (30 μL) has been achieved, while for LC with fluorescence detection, an LOD of 0.75 pmol per sample (200 μL) was obtained. ebi.ac.uknih.gov DAIH readily reacts with fatty aldehydes, and its use has been demonstrated for the derivatization of (E)-2-hexadecenal followed by detection via HPLC-ESI-QTOF MS. researchgate.net The addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent in conjunction with DAIH allows for the simultaneous determination of fatty aldehydes and fatty acids as DAIH derivatives, which is valuable for studying the oxidative metabolism of fatty aldehydes. researchgate.net

2-Hydrazinoquinoline (B107646) (HQ) is another derivatization reagent used to convert (E)-2-hexadecenal into a corresponding hydrazone derivative. ebi.ac.uknih.gov This derivatization step is performed to improve the ionization efficiency and selectivity of detection for (E)-2-hexadecenal in biological samples. ebi.ac.uknih.gov HQ efficiently derivatizes (E)-2-hexadecenal through the formation of hydrazones, where the terminal hydrazinyl nitrogen attacks the carbonyl carbon, leading to dehydration and hydrazone formation. nih.gov This approach has been successfully applied in methods for quantifying sphingosine (B13886) phosphate (B84403) lyase activity by monitoring the production of (E)-2-hexadecenal after HQ derivatization and analysis by LC/MS. nih.gov

Quantification Techniques in Biological Samples

Accurate quantification of (E)-2-hexadecenal in biological matrices is crucial for understanding its metabolic pathways and biological functions.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a widely used and sensitive technique for the quantification of (E)-2-hexadecenal in biological samples, typically following chemical derivatization. nih.govebi.ac.ukspringernature.comresearchgate.netcaymanchem.com This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

As (E)-2-hexadecenal is not easily ionizable by ESI, derivatization with reagents like DAIH or 2-hydrazinoquinoline is essential prior to LC-MS/MS analysis. ebi.ac.uknih.govspringernature.comnih.gov The derivatization renders the molecule more ionizable, allowing for sensitive detection in the mass spectrometer. ebi.ac.ukspringernature.com

Several studies have employed LC-ESI-MS/MS for the quantification of (E)-2-hexadecenal. A sensitive and selective isotope-dilution HPLC-ESI-quadrupole/time-of-flight mass spectrometry method has been developed for the simultaneous quantification of (E)-2-hexadecenal and its fatty acid metabolites after derivatization with DAIH and EDC. researchgate.net Optimized conditions for sample derivatization, chromatographic separation, and MS/MS detection are critical for the success of this method. researchgate.net

Another method utilizes LC/MS with 2-hydrazinoquinoline derivatization and multiple reaction monitoring (MRM)-mass spectrometry for the simultaneous quantification of S1P and (E)-2-hexadecenal, allowing for the determination of sphingosine phosphate lyase activity. ebi.ac.uknih.gov The incorporation of a stable-isotope labeled internal standard, such as (2E)-d5-hexadecenal, is often used to improve the accuracy and precision of quantification in LC-MS/MS methods for (E)-2-hexadecenal in biological matrices. ebi.ac.uknih.govlookchem.com Limits of quantification for (E)-2-hexadecenal using these LC-MS/MS approaches can be in the fmol range. nih.govnih.gov

LC-MS/MS methods have been successfully applied to analyze (E)-2-hexadecenal levels in various biological samples, including cell lines and human plasma. nih.gov These methods provide valuable tools for investigating sphingolipid metabolism and related disorders. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a sensitive technique often employed for the analysis of aldehydes, particularly after derivatization with a fluorescent reagent researchgate.net, researchgate.net, science.gov. Aldehydes typically lack intrinsic fluorescence, necessitating a pre-column or post-column derivatization step to introduce a fluorescent tag. Various derivatizing agents are available that react with the aldehyde functional group to form a stable, fluorescent product. The derivatized compounds are then separated by HPLC based on their physicochemical properties, and the eluted fluorescent products are detected by a fluorescence detector. This method offers high sensitivity and selectivity for the analysis of aldehydes in various matrices researchgate.net, researchgate.net, science.gov. For long-chain fatty aldehydes, derivatization followed by HPLC-fluorimetric detection has been shown to be a sensitive detection method researchgate.net.

Cellular and Molecular Assays

Beyond analytical quantification, understanding the biological functions of (E)-2-hexadecenal involves the use of cellular and molecular techniques to study its effects on cell viability, signaling pathways, and protein modifications.

Flow Cytometry for Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze various cellular characteristics, including apoptosis (programmed cell death) researchgate.net, researchgate.net. It allows for the rapid and quantitative assessment of a large population of cells. In the context of studying (E)-2-hexadecenal's effects, flow cytometry can be used to detect markers of apoptosis, such as changes in cell membrane integrity (e.g., propidium (B1200493) iodide exclusion), mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497) (e.g., using Annexin V binding) researchgate.net, researchgate.net. Studies investigating the effects of trans-2-hexadecenal (t-2-hex) have utilized flow cytometry to assess cell viability and the induction of apoptotic cell death in response to the aldehyde researchgate.net, researchgate.net.

Immunoblotting for Signaling Pathway Activation

Immunoblotting, commonly known as Western blotting, is a widely used technique to detect specific proteins in a sample and assess their abundance, modifications (such as phosphorylation), or cleavage researchgate.net, researchgate.net. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. Changes in protein levels or their activation status can indicate the modulation of cellular signaling pathways. In research on trans-2-hexadecenal (t-2-hex), techniques consistent with immunoblotting have been used to detect the accumulation of mitochondrial pre-proteins and monitor changes in protein homeostasis and stress response pathways activated by the aldehyde researchgate.net, researchgate.net. This allows researchers to gain insights into the molecular mechanisms underlying the observed cellular effects of (E)-2-hexadecenal, including its impact on mitochondrial function and proteostasis researchgate.net, researchgate.net.

Wind Tunnel and Cage Bioassays for Behavioral Responses

Information regarding the use of wind tunnel and cage bioassays specifically for studying the behavioral responses to (E)-2-hexadecenal was not found in the consulted literature, particularly concerning citation ugent.be. While wind tunnel assays are a known method in chemical ecology, often used for evaluating behavioral responses to semiochemicals like pheromones csic.es, their application to (E)-2-hexadecenal was not detailed in the search results.

In Vitro Studies for Adduct Formation

In vitro studies have demonstrated that (E)-2-hexadecenal is a reactive compound capable of forming adducts with biological molecules. It reacts readily with deoxyguanosine and DNA to form aldehyde-derived DNA adducts lipidmaps.orgcaymanchem.com. Furthermore, research indicates that (E)-2-hexadecenal can covalently modify multiple proteins in cells invivochem.commedchemexpress.commedchemexpress.comelifesciences.orgmedchemexpress.comglpbio.comglpbio.comglpbio.com. One study using human proteins in vitro found that t-2-hex covalently and specifically modifies hundreds of different proteins elifesciences.org. These in vitro findings highlight the potential of (E)-2-hexadecenal to interact directly with cellular macromolecules, which is relevant to understanding its biological effects invivochem.commedchemexpress.commedchemexpress.comelifesciences.orgmedchemexpress.comglpbio.comglpbio.comglpbio.com.

Genomic and Proteomic Approaches

Genomic and proteomic approaches have been employed to investigate the broader cellular impact of (E)-2-hexadecenal. Unbiased transcriptomic, functional genomics, and chemoproteomic approaches have been applied, for instance, in a yeast model, to uncover the principal mechanisms and biological targets underlying lipid-induced mitochondrial inhibition by trans-2-hexadecenal elifesciences.orgcsic.es. Studies have shown that an excess of t-2-hex can lead to a profound transcriptomic response characterized by hallmarks of impaired mitochondrial protein import csic.es. This includes the activation of mitochondrial and cytosolic chaperones and proteasomal function csic.es. Chemoproteomic methods have been specifically utilized to identify biologically important targets of t-2-hex in an exhaustive manner elifesciences.orgcsic.es.

Chemical Probes for Identifying Cellular Targets

Chemical probes have been developed to facilitate the identification of cellular targets of (E)-2-hexadecenal. (E)-2-Hexadecenal alkyne, also referred to as compound 2 or t-2-hex-Alkyne, serves as a chemical probe designed to explore the cellular targets of (E)-2-hexadecenal invivochem.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.comglpbio.com. This alkyne version retains the reactive properties of (E)-2-hexadecenal and can covalently modify multiple proteins within cells invivochem.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.comglpbio.com. It is utilized as a click chemistry probe, enabling the tagging and subsequent identification of proteins that are covalently modified by (E)-2-hexadecenal glpbio.comglpbio.comglpbio.com. This approach provides a valuable tool for studying lipid metabolism-related diseases and the specific protein interactions of this reactive aldehyde invivochem.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.comglpbio.com.

Future Directions and Research Gaps

Elucidating the Full Spectrum of (E)-2-Hexadecenal's Cellular Targets

(E)-2-Hexadecenal is a bioactive lipid aldehyde produced from the degradation of sphingosine-1-phosphate (S1P) by the enzyme S1P lyase. nih.govnih.gov Current research indicates that it induces significant cellular stress, leading to cytoskeletal reorganization, cell detachment, and programmed cell death (apoptosis). nih.govcaymanchem.com The primary mechanism identified involves the activation of a stress-related signaling pathway. nih.govnih.gov

Specifically, (E)-2-hexadecenal has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway through a mechanism dependent on Mixed Lineage Kinase 3 (MLK3) and subsequent phosphorylation of MKK4/7. nih.gov This activation leads to downstream effects on targets like c-Jun and other proteins involved in apoptosis such as Bax, Bid, and Bim. nih.govnih.gov Furthermore, this compound is reactive and can form adducts with DNA, specifically with deoxyguanosine, suggesting a potential for genotoxicity. caymanchem.com

However, the full range of its molecular interactions within the cell remains largely unknown. A significant research gap exists in identifying all the direct protein and lipid targets with which (E)-2-hexadecenal covalently interacts. Future research should focus on employing advanced proteomic and metabolomic techniques to create a comprehensive map of these cellular targets. Understanding this broader spectrum of interactions is crucial for a complete picture of its physiological and pathological roles.

Table 1: Known Cellular Effects and Signaling Pathway of (E)-2-Hexadecenal

| Cellular Process | Key Molecular Players/Targets | Outcome |

|---|---|---|

| Signal Transduction | MLK3, MKK4/7, JNK | Activation of stress-activated MAPK pathway |

| Apoptosis | c-Jun, Cytochrome c, Bax, Bid, Bim | Induction of programmed cell death |

| Cytoskeletal Dynamics | Not fully elucidated | Cell rounding and detachment |

| Genotoxicity | Deoxyguanosine (DNA) | Formation of DNA adducts |

Comprehensive Analysis of (E)-2-Hexadecenal's Role in Specific Disease Pathogenesis

Preliminary evidence links (E)-2-hexadecenal to several pathological conditions, primarily through its role in cellular stress and damage. Its accumulation due to mutations in the fatty aldehyde dehydrogenase (FALDH) gene, which is responsible for its metabolism, is a key feature of Sjogren-Larsson syndrome. nih.gov The ability of (E)-2-hexadecenal to damage DNA also suggests a potential contribution to the carcinogenic process. nih.govcaymanchem.com

Recent studies have begun to explore its impact on metabolic diseases. Research on human skeletal muscle cells suggests that (E)-2-hexadecenal can influence fatty acid oxidation and glycogen (B147801) synthesis, indicating a possible role in the development of insulin (B600854) resistance and Type II diabetes. raysforexcellence.se Additionally, as a product of lipid peroxidation, it is part of a class of molecules implicated in the oxidative stress characteristic of many neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.com

A major research gap is the lack of comprehensive studies directly linking (E)-2-hexadecenal levels and activity to the pathogenesis of specific diseases. Future investigations should aim to:

Quantify (E)-2-hexadecenal levels in patient tissues for various metabolic, neurodegenerative, and cancerous diseases.

Utilize animal models to explore how modulating (E)-2-hexadecenal levels affects disease initiation and progression.

Investigate its potential as a clinical biomarker for these conditions. nih.govnih.gov

Exploration of (E)-2-Hexadecenal's Ecological Impact and Applications

(E)-2-Hexadecenal is a volatile organic compound (VOC), a class of chemicals known to have significant ecological roles. mdpi.comwikipedia.org VOCs are involved in plant-to-plant communication, defense against herbivores, and attracting pollinators. mdpi.comfrontiersin.org While (E)-2-hexadecenal has been identified in natural sources like citrus oils, its specific functions within ecosystems are almost entirely unexplored. scbt.com

The broader environmental impact of VOCs is also a consideration, as they can contribute to the formation of ground-level ozone (smog) and act as greenhouse gases. thecmmgroup.comnih.gov However, the specific contribution and atmospheric chemistry of (E)-2-hexadecenal are unknown.

This represents a substantial gap in our knowledge. Future ecological research should investigate:

The role of (E)-2-hexadecenal as a signaling molecule (pheromone or allelochemical) in insects and plants.

Its function in plant defense mechanisms against pathogens or pests.

Its potential applications in agriculture, for instance, as a natural pest deterrent or a modulator of crop growth. mdpi.com

Its life cycle and impact in the atmosphere to understand its role in air quality and climate.

Investigating Genetic and Environmental Factors Modulating (E)-2-Hexadecenal Levels

The concentration of (E)-2-hexadecenal in an organism is determined by the balance of its production and degradation, which can be influenced by both genetic and environmental factors.

Genetic Factors: The primary enzymatic source of (E)-2-hexadecenal is the activity of S1P lyase (SPL). nih.gov Therefore, genetic variations in the SGPL1 gene that encodes for SPL could significantly impact its production rate. Conversely, its degradation is handled by fatty aldehyde dehydrogenase (FALDH), and mutations in the ALDH3A2 gene are known to cause its accumulation. nih.gov

Environmental Factors: Environmental conditions that induce oxidative stress, such as exposure to radiation, can trigger the non-enzymatic breakdown of sphingolipids, leading to the formation of (E)-2-hexadecenal. nih.gov Lifestyle and dietary factors may also play a role. For example, smoking is an environmental factor known to alter the plasma levels of other proteins, and similar effects on lipid metabolism are plausible. nih.gov Furthermore, specific dietary components could potentially influence the sphingolipid metabolic pathways that generate this aldehyde. raysforexcellence.se

Significant research is needed to fully characterize these influences. Future studies should aim to:

Identify and characterize polymorphisms in SGPL1 and other related genes to see how they correlate with baseline (E)-2-hexadecenal levels.

Conduct controlled studies to determine the impact of specific dietary fats, antioxidants, and environmental toxins on its in vivo concentrations.

Explore how factors like age and chronic inflammation, which are associated with increased oxidative stress, affect the metabolism of (E)-2-hexadecenal.

Q & A

Q. How can in vitro findings for (E)-2-hexadecenal be validated in vivo?

- Methodological Answer : Administer (E)-2-hexadecenal via intraperitoneal injection in model organisms (e.g., mice) and quantify tissue distribution via LC-MS. Monitor apoptosis markers in target organs (e.g., liver, spleen). Compare results with S1P lyase knockout models to confirm pathway specificity .

Q. What controls are essential when studying (E)-2-hexadecenal’s interaction with coenzyme A (CoA)?

- Methodological Answer : Include CoA-free assays (e.g., using apyrase to hydrolyze ATP/CoA) and competitive inhibitors (e.g., octanoyl-CoA). Validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Replicate findings in cell-free systems to exclude indirect effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.